4-Methyl-2-heptanol
Overview
Description
4-Methyl-2-heptanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-heptanol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For example, the reaction of 4-methyl-2-heptanone with a Grignard reagent like methylmagnesium bromide can yield this compound.
Reduction of Ketones: Another method involves the reduction of 4-methyl-2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4-methyl-2-heptanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-2-heptanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 4-methylheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-methyl-2-heptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 4-Methyl-2-heptanone
Reduction: 4-Methylheptane
Substitution: 4-Methyl-2-heptyl chloride
Scientific Research Applications
4-Methyl-2-heptanol has several scientific research applications, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It is investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or aldehydes.
Comparison with Similar Compounds
4-Methyl-2-heptanol can be compared with other similar compounds such as:
2-Heptanol: Another secondary alcohol with a similar structure but without the methyl group on the fourth carbon.
4-Methyl-2-hexanol: A similar compound with one less carbon atom in the chain.
2-Methyl-4-heptanol: A positional isomer with the methyl group on the second carbon instead of the fourth.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure can influence its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
4-methylheptan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHWHNUGIGOSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875771 | |
Record name | 2-Heptanol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.73 mg/mL at 25 °C | |
Record name | 4-Methyl-2-heptanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56298-90-9 | |
Record name | 4-Methyl-2-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56298-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056298909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Heptanol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-heptanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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